1-[2-[[1-Adamantyl(methyl)amino]methyl]-4-methylimidazo[1,2-a]benzimidazol-1-yl]ethanone;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-[[1-Adamantyl(methyl)amino]methyl]-4-methylimidazo[1,2-a]benzimidazol-1-yl]ethanone;dihydrochloride is a complex organic compound that features a unique structure combining adamantane, imidazole, and benzimidazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[[1-Adamantyl(methyl)amino]methyl]-4-methylimidazo[1,2-a]benzimidazol-1-yl]ethanone typically involves multiple steps:
Formation of the Imidazole Ring: This can be achieved through the cyclization of amido-nitriles under mild conditions.
Introduction of the Adamantyl Group: The adamantyl group is introduced via substitution reactions, often using adamantylamine derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as flash chromatography .
Chemical Reactions Analysis
Types of Reactions
1-[2-[[1-Adamantyl(methyl)amino]methyl]-4-methylimidazo[1,2-a]benzimidazol-1-yl]ethanone undergoes several types of chemical reactions:
Substitution: The compound can undergo substitution reactions, particularly at the adamantyl and imidazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Properties
IUPAC Name |
1-[2-[[1-adamantyl(methyl)amino]methyl]-4-methylimidazo[1,2-a]benzimidazol-1-yl]ethanone;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O.2ClH/c1-15(29)22-19(25-23-27(3)20-6-4-5-7-21(20)28(22)23)14-26(2)24-11-16-8-17(12-24)10-18(9-16)13-24;;/h4-7,16-18H,8-14H2,1-3H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIAWEDADNWBMCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C2N1C3=CC=CC=C3N2C)CN(C)C45CC6CC(C4)CC(C6)C5.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.